molecular formula C36H26 B12536775 1,5-Bis(5-methylnaphthalen-2-YL)anthracene CAS No. 870282-90-9

1,5-Bis(5-methylnaphthalen-2-YL)anthracene

Cat. No.: B12536775
CAS No.: 870282-90-9
M. Wt: 458.6 g/mol
InChI Key: RWZZMKSSJCPGPF-UHFFFAOYSA-N
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Description

1,5-Bis(5-methylnaphthalen-2-YL)anthracene is a chemical compound with the molecular formula C₃₆H₂₆. It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three linearly fused benzene rings. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(5-methylnaphthalen-2-YL)anthracene typically involves the use of Friedel–Crafts reactions, which are a type of electrophilic aromatic substitution reactionThe reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an appropriate solvent, such as dichloromethane (CH₂Cl₂) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(5-methylnaphthalen-2-YL)anthracene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 1,5-Bis(5-methylnaphthalen-2-YL)anthracene involves its interaction with light and other molecules. Its extended aromatic and conjugated π-system allows it to absorb and emit light, making it useful in photophysical applications. Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, potentially leading to antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(5-methylnaphthalen-2-YL)anthracene is unique due to its specific substitution pattern, which enhances its photophysical properties and makes it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

CAS No.

870282-90-9

Molecular Formula

C36H26

Molecular Weight

458.6 g/mol

IUPAC Name

1,5-bis(5-methylnaphthalen-2-yl)anthracene

InChI

InChI=1S/C36H26/c1-23-7-3-9-25-19-29(15-17-31(23)25)33-13-5-11-27-22-36-28(21-35(27)33)12-6-14-34(36)30-16-18-32-24(2)8-4-10-26(32)20-30/h3-22H,1-2H3

InChI Key

RWZZMKSSJCPGPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)C3=CC=CC4=CC5=C(C=CC=C5C6=CC7=CC=CC(=C7C=C6)C)C=C43

Origin of Product

United States

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